Ephedrine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Respiratory Therapy

One established area of research explores ephedrine hydrochloride's potential for treating respiratory conditions like asthma. It acts as a bronchodilator, relaxing the muscles around the airways, which can improve airflow and ease breathing difficulties [Source: National Institutes of Health [NIH], "Ephedrine" - ]. Studies have shown some effectiveness, particularly in combination with other medications [Source: "Efficacy and Safety of Ephedrine for Asthma Exacerbations: A Systematic Review and Meta-analysis," Chest Journal (2017) - [link to the efficacy and safety of ephedrine for asthma exacerbations a systematic review and meta analysis ON Chest Journal chestjournal.org]]. However, due to potential side effects and the availability of safer alternatives, ephedrine hydrochloride is not a first-line treatment for asthma.

Weight Loss Research

Ephedrine hydrochloride has been investigated for its potential role in weight management. It acts as a stimulant, increasing metabolic rate and potentially promoting calorie burning [Source: "The effect of ephedrine/caffeine on metabolic rate and substrate oxidation in obese men," International Journal of Obesity and Related Metabolic Disorders (1994) - ]. However, research findings on its long-term effectiveness and safety for weight loss are inconclusive [Source: "Efficacy and safety of ephedrine for weight loss in adults," Cochrane Database of Systematic Reviews (2016) - ]. Additionally, concerns regarding its potential for addiction and adverse side effects have limited its use in weight management.

Athletic Performance Enhancement

Ephedrine hydrochloride's stimulating properties have also been explored in the context of athletic performance enhancement. Some studies suggest it may improve exercise performance by increasing alertness, delaying fatigue, and enhancing bronchodilation [Source: "Effect of ephedrine on exercise performance," Sports Medicine (2000) - ]. However, its effectiveness is debated, and its use in professional sports is often banned due to potential health risks associated with high doses or misuse [Source: "World Anti-Doping Agency - List of Prohibited Substances and Methods" - wada-ama.org]].

Ephedrine hydrochloride is a sympathomimetic amine derived from the plant genus Ephedra. It possesses a chemical formula of and a molecular weight of 201.7 g/mol. This compound acts primarily as an agonist for both alpha-adrenergic and beta-adrenergic receptors, which leads to various physiological effects, including increased heart rate, bronchodilation, and vasoconstriction . Ephedrine is often utilized in medical settings for its stimulant properties, particularly in treating conditions such as asthma, hypotension during anesthesia, and nasal congestion .

Ephedrine hydrochloride acts as a sympathomimetic amine, mimicking the effects of the neurotransmitter norepinephrine. It interacts with alpha and beta-adrenergic receptors, causing bronchodilation (relaxation of airways), vasoconstriction (narrowing of blood vessels), and stimulation of the central nervous system []. This mechanism is responsible for its potential therapeutic effects in asthma and narcolepsy, as well as its stimulant properties.

Physical and Chemical Properties

Ephedrine hydrochloride undergoes several metabolic reactions in the body, primarily through:

- N-Demethylation: Converts ephedrine into norephedrine, which is an active metabolite.

- Oxidative Deamination: Results in benzoic acid and other metabolites.

- Aromatic Hydroxylation: Involves the addition of hydroxyl groups to the aromatic ring of ephedrine .

The biological activity of ephedrine hydrochloride is largely attributed to its ability to stimulate adrenergic receptors. Its mechanisms include:

- Direct Stimulation: Activates alpha-1, beta-1, and beta-2 adrenergic receptors.

- Indirect Effects: Inhibits norepinephrine reuptake and promotes its release from nerve terminals, enhancing sympathetic nervous system activity .

Ephedrine hydrochloride can be synthesized through several methods:

- Extraction from Natural Sources: Isolated from plants like Ephedra sinica.

- Chemical Synthesis:

These methods emphasize both natural extraction and synthetic chemistry approaches for producing ephedrine hydrochloride.

Ephedrine hydrochloride has diverse applications in medicine:

- Asthma Treatment: Acts as a bronchodilator.

- Cardiovascular Support: Used to manage hypotension during surgical procedures.

- Nasal Decongestant: Provides relief from nasal congestion due to colds or allergies.

- Weight Loss Aid: Sometimes included in appetite suppressants .

Its versatility makes it a valuable compound in both clinical and over-the-counter medications.

Ephedrine hydrochloride interacts with various substances, influencing its pharmacological effects. Key interactions include:

- Monoamine Oxidase Inhibitors (MAOIs): Can enhance the sympathomimetic effects of ephedrine, leading to increased risk of hypertensive crises.

- Other Stimulants: Concurrent use with other stimulants may amplify cardiovascular effects and increase the risk of adverse reactions .

Understanding these interactions is crucial for safe prescribing practices.

Several compounds share structural or functional similarities with ephedrine hydrochloride. Below is a comparison highlighting their unique characteristics:

| Compound | Structure Similarity | Primary Use | Unique Feature |

|---|---|---|---|

| Pseudoephedrine | Similar backbone | Nasal decongestant | Less potent stimulant effects |

| Methamphetamine | Structural variant | Stimulant | Higher abuse potential |

| Phenylpropanolamine | Close structural similarity | Appetite suppressant | Different metabolic pathway |

| Norpseudoephedrine | Isomer of ephedrine | Bronchodilator | Active metabolite of ephedrine |

Ephedrine's unique combination of both alpha and beta-adrenergic activity distinguishes it from these similar compounds, particularly in its comprehensive therapeutic applications .

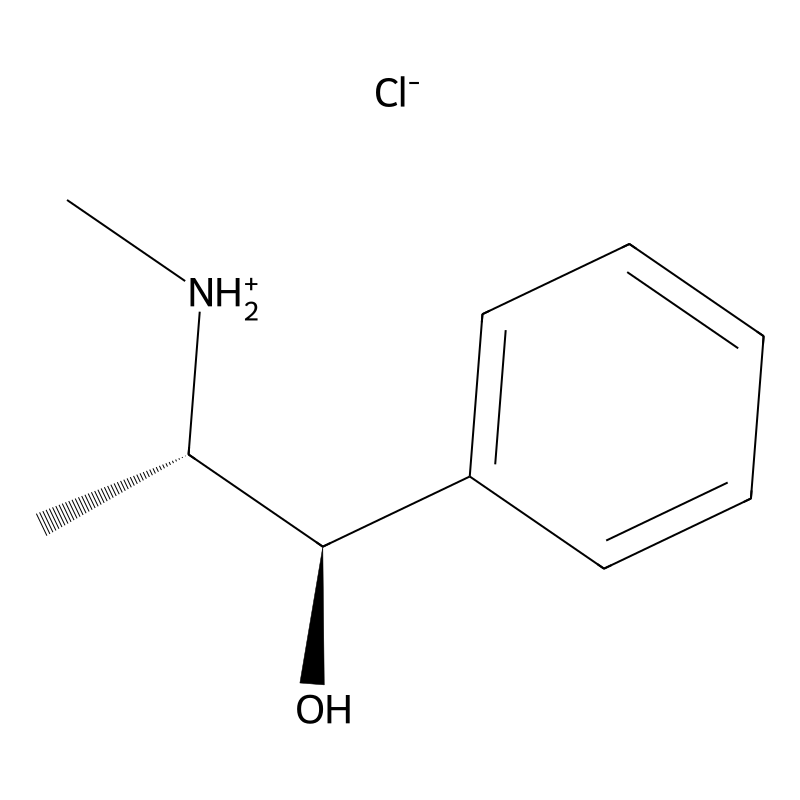

Ephedrine hydrochloride exists as the hydrochloride salt of the naturally occurring alkaloid ephedrine, with the systematic International Union of Pure and Applied Chemistry name (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride [1] [2]. The compound possesses the molecular formula C10H16ClNO and exhibits a molecular weight of 201.69 g/mol [3] [4] [5]. The Chemical Abstracts Service registry number for this specific stereoisomer is 50-98-6, distinguishing it from other stereoisomeric forms of ephedrine hydrochloride [3] [2].

The molecular architecture of ephedrine hydrochloride incorporates two chiral carbon centers, specifically at positions C1 and C2 of the propanol backbone, which confer the (1R,2S) absolute stereochemical configuration [4] [6]. This stereochemistry is crucial for the compound's biological activity and physical properties. The molecule exists in two primary conformational states in the crystalline phase: an "extended" conformation and a "folded" conformation [7]. The folded conformation features an intramolecular hydrogen bond between the hydroxyl and amino groups, while the extended form lacks this interaction [7].

The stereochemical analysis reveals that ephedrine hydrochloride possesses four possible stereoisomers due to its two chiral centers: (1R,2S)-(−)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(−)-pseudoephedrine [6]. The (1R,2S) configuration corresponds to the naturally occurring l-form of ephedrine, which exhibits levorotatory optical activity with an optical rotation of [α]20/D = -34° (c=4, H2O) [8] [5] [9].

Table 1: Basic Physicochemical Properties of Ephedrine Hydrochloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H16ClNO | [3] [4] |

| Molecular Weight (g/mol) | 201.69 | [3] [4] [5] |

| CAS Registry Number | 50-98-6 | [3] [2] |

| IUPAC Name | (1R,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride | [1] [2] |

| Melting Point (°C) | 216-220 | [10] [8] [5] [9] |

| Optical Rotation [α]20/D (°) | -34 (c=4, H2O) | [8] [5] [9] |

| Density at 20°C (g/cm³) | 1.208 | [11] |

| Appearance | White or colorless crystalline solid | [3] [10] [8] |

The structural characterization through advanced analytical techniques confirms the presence of the phenyl ring system attached to the chiral carbon framework. Nuclear magnetic resonance crystallography studies have provided detailed insights into the three-dimensional molecular arrangement, particularly regarding the conformational preferences in different crystal environments [12] [13].

Solubility, Stability, and Ionization Characteristics

Ephedrine hydrochloride demonstrates exceptional water solubility, classified as "freely soluble" in aqueous media [14] [10] [8]. Quantitative solubility measurements indicate a solubility of 300 g/L in water at 20°C, reflecting the compound's highly hydrophilic nature due to the presence of the protonated amino group and the chloride counterion [11]. This high aqueous solubility facilitates the formation of clear, colorless solutions that remain stable under normal storage conditions [14] [10] [8].

The compound exhibits good solubility in ethanol (96%), making it compatible with various pharmaceutical formulation approaches [14] [10] [8]. However, ephedrine hydrochloride demonstrates practically insoluble characteristics in diethyl ether and other non-polar organic solvents, consistent with its ionic nature and polar functional groups [14].

Table 2: Solubility Properties of Ephedrine Hydrochloride

| Solvent | Solubility | Additional Notes | Reference |

|---|---|---|---|

| Water at 20°C | 300 g/L | High water solubility | [11] |

| Water (general) | Freely soluble | Forms clear, colorless solutions | [14] [10] [8] |

| Ethanol (96%) | Soluble | Good organic solvent solubility | [14] [10] [8] |

| Diethyl ether | Practically insoluble | Poor solubility in non-polar solvents | [14] |

The ionization behavior of ephedrine hydrochloride is characterized by multiple equilibria involving the amino and hydroxyl functional groups. The compound exhibits a strongest basic pKa value of 9.52, corresponding to the protonation of the methylamino group [1] [15] [16]. The hydroxyl group demonstrates weak acidic characteristics with a pKa value of 13.89 [1] [15]. Under physiological conditions, the compound predominantly exists as a monoprotonated cation with a net positive charge [1].

The pKb value of the ephedrine free base is 3.86, indicating moderate basicity that influences the compound's behavior in various pH environments [16] [17]. This ionization profile has significant implications for pharmaceutical formulations and biological activity, as the protonated form enhances water solubility while maintaining receptor binding affinity.

Stability assessments reveal that ephedrine hydrochloride remains chemically stable under normal storage conditions when protected from light and moisture [8] [11]. The compound exhibits light sensitivity, with prolonged exposure to light causing darkening and potential degradation [3] [14] [8]. Thermal stability studies indicate that the compound remains stable at ambient temperatures but begins decomposition at elevated temperatures, with an ignition temperature of 330°C [11].

Table 3: Ionization and Stability Properties of Ephedrine Hydrochloride

| Property | Value | Notes | Reference |

|---|---|---|---|

| pKa (Strongest Acidic) | 13.89 | Weak acid character of hydroxyl group | [1] [15] |

| pKa (Strongest Basic) | 9.52 | Basic amine functionality | [1] [15] [16] |

| pKb of ephedrine base | 3.86 | Conjugate base properties | [16] [17] |

| Physiological Charge | +1 | Protonated amine at physiological pH | [1] |

| Thermal Stability | Stable under normal conditions | Stable when properly stored | [8] [11] |

| Light Sensitivity | Light sensitive | Darkens on light exposure | [3] [14] [8] |

| Storage Temperature | 2-8°C | Recommended storage conditions | [8] [9] |

| Decomposition Temperature | Not determined, ignition at 330°C | Thermal decomposition forms toxic gases | [11] |

Investigations into long-term stability have demonstrated that ephedrine hydrochloride formulations can maintain chemical integrity for extended periods when formulated with appropriate stabilizing agents such as citrate buffer and stored under nitrogen atmosphere [18]. Studies examining stability in biological matrices have shown that the compound remains stable in plasma samples for three months at -20°C, although degradation occurs more rapidly in urine samples [19].

Crystallographic Behavior and Polymorphism

The crystallographic structure of ephedrine hydrochloride has been extensively characterized through single-crystal X-ray diffraction analysis, revealing detailed information about its solid-state organization [20] [7] [21]. The compound crystallizes in the monoclinic crystal system with the space group P 1 21 1 (space group number 4) [20] [21]. The Hermann-Mauguin symbol P 1 21 1 and Hall symbol P 2yb describe the symmetry operations within the crystal lattice [20] [21].

The unit cell parameters have been precisely determined: a = 7.2557 ± 0.0003 Å, b = 6.1228 ± 0.0003 Å, c = 12.5486 ± 0.0006 Å, with angles α = 90°, β = 102.223 ± 0.002°, and γ = 90° [20] [21]. The unit cell volume is calculated as 544.84 ± 0.04 ų, accommodating two molecules per unit cell (Z = 2) [20] [21]. The crystallographic refinement achieved a residual factor (R) of 0.0657, indicating high-quality structural determination [20] [21].

Table 4: Crystal Structure Parameters of Ephedrine Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Space Group | 4 | [20] [21] |

| Hermann-Mauguin Symbol | P 1 21 1 | [20] [21] |

| Hall Symbol | P 2yb | [20] [21] |

| Unit Cell a (Å) | 7.2557 ± 0.0003 | [20] [21] |

| Unit Cell b (Å) | 6.1228 ± 0.0003 | [20] [21] |

| Unit Cell c (Å) | 12.5486 ± 0.0006 | [20] [21] |

| Unit Cell α (°) | 90 | [20] [21] |

| Unit Cell β (°) | 102.223 ± 0.002 | [20] [21] |

| Unit Cell γ (°) | 90 | [20] [21] |

| Cell Volume (ų) | 544.84 ± 0.04 | [20] [21] |

| Z (molecules per unit cell) | 2 | [20] [21] |

| Residual Factor (R) | 0.0657 | [20] [21] |

Comprehensive packing analysis of ephedrine salt structures, including the hydrochloride form, reveals the formation of characteristic bilayer arrangements dominated by the amphiphilic nature of the ephedrine molecule [7]. The crystal structure incorporates both the organic cation and chloride anion in a manner that maximizes intermolecular interactions, particularly hydrogen bonding between the protonated amino group and the chloride ion [7].

Polymorphic behavior in ephedrine hydrochloride has been the subject of detailed investigation, particularly in the context of different salt forms and crystallization conditions [22] [7]. Studies of ephedrine salt crystals have identified multiple polymorphic forms, with transitions occurring under specific thermal conditions [22]. The existence of enantiotropic polymorphs has been documented, with transition temperatures that depend on pressure and environmental conditions [22].

Recent advances in quadrupolar nuclear magnetic resonance crystallography guided crystal structure prediction have provided new insights into the structural behavior of ephedrine hydrochloride [12] [13]. These studies have explored the impact of different space groups and structural models on the prediction of crystal properties, contributing to a better understanding of polymorphic relationships [12] [13].

The crystallographic analysis reveals that ephedrine hydrochloride molecules adopt specific conformational preferences in the solid state, with the molecular conformation influenced by intermolecular packing forces and hydrogen bonding patterns [7]. The crystal morphology typically exhibits needle or plate-like habits, with the needle direction coinciding with the direction of strongest intermolecular interactions [7].

Chemical Synthesis Routes and Reaction Mechanisms

Reductive Amination Pathways

The reductive amination of phenylacetylcarbinol represents the most widely employed chemical route for ephedrine hydrochloride synthesis [1] [2]. This methodology involves the direct conversion of phenylacetylcarbinol with methylamine in the presence of hydrogen and a metal catalyst, typically palladium or platinum supported on carbon.

The reaction mechanism proceeds through initial imine formation between phenylacetylcarbinol and methylamine, followed by catalytic hydrogenation of the resulting imine intermediate [1] [2]. The process utilizes phenylacetylcarbinol as the starting material, which is dissolved in glacial acetic acid containing 30% hydrogen chloride gas and hydrogenated at elevated temperatures (30-55°C) under hydrogen pressure of 2-4 kg/cm² [1] [3].

In a typical industrial procedure, 60 grams of racemic ephedrine hydrochloride in 600 milliliters of glacial acetic acid containing 30% hydrogen chloride gas is hydrogenated at 90°C in the presence of 50 grams of palladium black catalyst [3]. The high catalyst ratio ensures complete conversion while maintaining stereochemical integrity. The reaction demonstrates excellent yields, with reported conversions of 74-95% depending on specific conditions and catalyst selection [1].

The stereochemical outcome of this reaction is controlled through kinetic factors, where the (1R,2S)-ephedrine isomer forms preferentially due to the steric environment around the reaction center [2]. This selectivity is crucial for pharmaceutical applications, as the (1R,2S)-(-)-ephedrine represents the most biologically active stereoisomer [4].

Recent advances in this methodology have focused on optimizing reaction conditions to minimize by-product formation while maximizing yield. The use of controlled hydrogen pressure and temperature profiles has proven essential for achieving industrial-scale production with consistent quality [1] [5].

Catalytic Hydrogenation Optimization

Catalytic hydrogenation represents a critical optimization area for ephedrine hydrochloride production, with significant research focusing on catalyst selection, reaction conditions, and stereochemical control [6] [3]. The heterogeneous catalysis process involves the activation of molecular hydrogen on metal surfaces, followed by transfer to the substrate molecule.

Palladium-based catalysts have demonstrated superior performance in ephedrine hydrochloride synthesis, particularly when supported on activated carbon or barium sulfate [3]. The catalyst loading typically ranges from 8-50 grams per batch, depending on the scale of operation [1]. Palladium black has shown exceptional activity, achieving 95% conversion rates under optimized conditions [3].

Platinum catalysts offer alternative pathways with distinct selectivity profiles. Platinum oxide catalyst systems have been employed at lower temperatures with excellent stereochemical control [7]. The mechanism involves heterogeneous hydrogen activation, where molecular hydrogen adsorbs dissociatively on the metal surface, creating reactive hydrogen species that subsequently add across the carbon-nitrogen double bond [6].

Temperature optimization studies have revealed that maintaining reaction temperatures between 30-55°C provides optimal balance between reaction rate and product selectivity [1]. Higher temperatures can lead to over-reduction or stereochemical scrambling, while lower temperatures result in incomplete conversion.

Pressure optimization has demonstrated that hydrogen pressures of 2-4 kg/cm² represent the optimal range for industrial applications [1]. This pressure regime ensures adequate hydrogen availability while avoiding safety concerns associated with high-pressure operations.

The optimization of catalytic hydrogenation has also focused on reaction medium selection. Glacial acetic acid containing hydrogen chloride has proven most effective, providing both appropriate solvent properties and in-situ salt formation [1] [3]. The acidic environment enhances catalyst activity while facilitating product isolation as the hydrochloride salt.

Biotechnological and Enzymatic Production Approaches

Biotechnological approaches to ephedrine hydrochloride production have emerged as environmentally sustainable alternatives to traditional chemical synthesis [8] [9] [10]. These methods leverage enzymatic transformations and microbial fermentation to achieve stereoselective synthesis under mild reaction conditions.

The cornerstone of biotechnological ephedrine production is the enzymatic synthesis of phenylacetylcarbinol, which serves as the immediate precursor to ephedrine [9] [11] [12]. This process utilizes pyruvate decarboxylase enzyme from various yeast species, particularly Saccharomyces cerevisiae and Candida utilis [11] [12].

Pyruvate decarboxylase catalyzes the carboligation reaction between pyruvate and benzaldehyde to form phenylacetylcarbinol [9] [11]. The enzyme mechanism involves thiamine pyrophosphate and magnesium cofactors, which facilitate the decarboxylation of pyruvate to form an active acetaldehyde intermediate [9]. This intermediate subsequently condenses with benzaldehyde through an aldol-type reaction to yield phenylacetylcarbinol [11].

Recent advances have identified novel enzymatic pathways for direct ephedrine synthesis. A breakthrough study isolated an N-methyltransferase from Ephedra sinica capable of catalyzing the final methylation step in ephedrine biosynthesis [10]. This phenylalkylamine N-methyltransferase accepts norephedrine and norpseudoephedrine as substrates, producing ephedrine and pseudoephedrine respectively [10].

The enzymatic approach demonstrates remarkable stereoselectivity, with enzyme variants capable of producing specific enantiomers. Imine reductases have been successfully employed for the reductive amination of phenylacetylcarbinol analogs, achieving conversions ranging from 37-84% with excellent enantioselectivity [8]. The IRG02 enzyme from Streptomyces albidoflavus showed particularly promising results, with conversions up to 92% for certain substrates [8].

Co-culture systems have been developed to integrate ethanol production with phenylacetylcarbinol synthesis, creating economically viable bioprocesses [9]. The co-culture of Candida tropicalis and Saccharomyces cerevisiae achieved phenylacetylcarbinol concentrations of 8.65 ± 0.08 millimolar with simultaneous ethanol production of 26.4 ± 0.9 grams per liter [9].

Two-phase emulsion systems have been implemented to overcome substrate and product toxicity limitations inherent in biotechnological processes [9] [13]. These systems utilize organic phases to sequester toxic benzaldehyde and phenylacetylcarbinol, while maintaining aqueous conditions optimal for enzyme activity [9].

Cell culture approaches have explored the direct production of ephedrine from Ephedra plant cell cultures [14] [15]. Suspension cultures of Ephedra alata achieved ephedrine concentrations of 1.67% dry weight when treated with fungal elicitors [15]. These systems offer potential for producing natural ephedrine independent of geographical constraints [14] [15].

Industrial-Scale Manufacturing Processes

Industrial-scale ephedrine hydrochloride manufacturing employs optimized chemical synthesis processes designed for high throughput, consistent quality, and economic viability [5] [16]. These processes integrate multiple unit operations including reaction, separation, purification, and crystallization stages.

The predominant industrial route utilizes the reductive amination of phenylacetylcarbinol in large-scale stirred tank reactors [5]. Typical production scales range from 100-1000 kilograms per batch, with reaction vessels designed to handle hydrogen pressures up to 4 kg/cm² [5]. Temperature control systems maintain reaction temperatures within ±2°C to ensure consistent product quality and stereochemical purity.

Catalyst management represents a critical aspect of industrial operations. Palladium on carbon catalysts are employed at loadings of 8-50 grams per batch, with catalyst recovery and recycling systems implemented to minimize costs [1] [5]. The high catalyst-to-substrate ratios ensure complete conversion while maintaining reaction times between 2-6 hours [5].

Process intensification strategies have been implemented to enhance production efficiency. Continuous flow reactors have been explored for smaller-scale operations, offering improved heat and mass transfer characteristics compared to batch processes [17]. These systems demonstrate space-time yields of 4.2-4.8 grams per liter per hour, representing significant improvements over traditional batch operations [17].

Downstream processing involves multiple purification stages to achieve pharmaceutical-grade purity exceeding 99.5% [5]. The process typically includes catalyst filtration, solvent evaporation, pH adjustment, and crystallization steps [1]. Product isolation utilizes controlled precipitation with acetone, followed by recrystallization from water to achieve the required purity specifications [1].

Quality control systems monitor critical parameters throughout the manufacturing process, including reaction temperature, pressure, pH, and conversion rates [5]. In-process analytical techniques such as high-performance liquid chromatography ensure consistent product quality and enantiomeric purity [5].

Environmental considerations have driven the development of cleaner production technologies. Solvent recovery systems achieve recycling efficiencies exceeding 95%, while catalyst recycling programs minimize precious metal consumption [5]. Waste treatment systems address the management of process residues and ensure compliance with environmental regulations.

Scale-up optimization has focused on maintaining reaction selectivity and yield when transitioning from laboratory to industrial scales. Heat transfer limitations at large scale require careful reactor design and agitation systems to ensure uniform temperature distribution [5]. Mass transfer considerations, particularly for gas-liquid hydrogen transfer, necessitate specialized reactor configurations and mixing systems.

Economic analysis indicates that industrial ephedrine hydrochloride production costs range from 0.82-1.01 USD per kilogram, depending on process configuration and scale [9]. Capital investment requirements for a complete manufacturing facility range from several million to tens of millions of dollars, depending on production capacity and regulatory requirements [16].

Regulatory compliance represents a significant aspect of industrial manufacturing, given ephedrine's controlled substance status in many jurisdictions [5] [16]. Manufacturing facilities must implement comprehensive security, tracking, and reporting systems to ensure compliance with national and international regulations governing ephedrine production and distribution.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (67.74%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H412 (66.94%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Other CAS

50-98-6